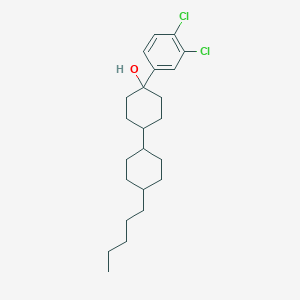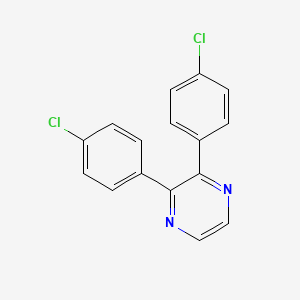![molecular formula C26H32N2S2 B14352434 2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] CAS No. 91258-37-6](/img/structure/B14352434.png)
2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] is a chemical compound characterized by the presence of a disulfide bond linking two aniline groups, each substituted with a hepta-1,6-dien-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] typically involves the reaction of hepta-1,6-dien-4-ylamine with 2,2’-dithiodianiline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The aniline groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aniline groups.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s reactivity and interactions with other molecules. The disulfide bond can undergo redox reactions, which are essential in various biological processes, including protein folding and cellular redox regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)benzamide]
- 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)phenol]
- 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)thiophenol]
Uniqueness
2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] is unique due to its specific substitution pattern and the presence of the hepta-1,6-dien-4-yl groups. These structural features confer distinct reactivity and potential applications compared to other disulfide-containing compounds. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable subject of study in scientific research.
Properties
CAS No. |
91258-37-6 |
|---|---|
Molecular Formula |
C26H32N2S2 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
N-hepta-1,6-dien-4-yl-2-[[2-(hepta-1,6-dien-4-ylamino)phenyl]disulfanyl]aniline |
InChI |
InChI=1S/C26H32N2S2/c1-5-13-21(14-6-2)27-23-17-9-11-19-25(23)29-30-26-20-12-10-18-24(26)28-22(15-7-3)16-8-4/h5-12,17-22,27-28H,1-4,13-16H2 |
InChI Key |
DQTYTJJMMILBHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)NC1=CC=CC=C1SSC2=CC=CC=C2NC(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


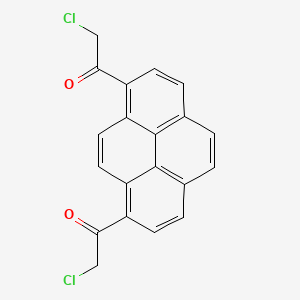
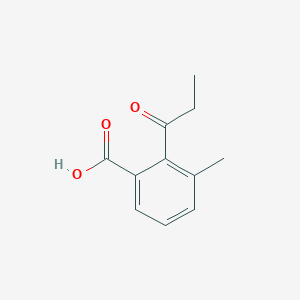


![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
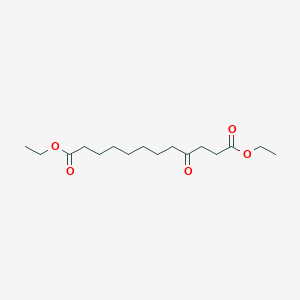
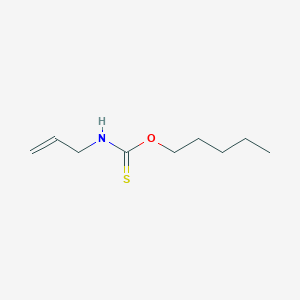
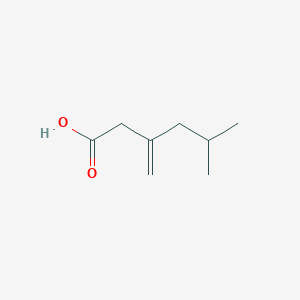
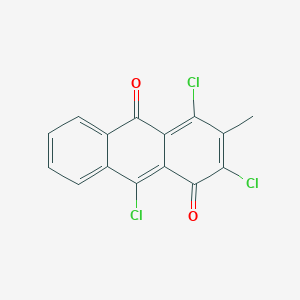
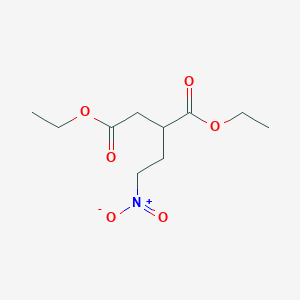
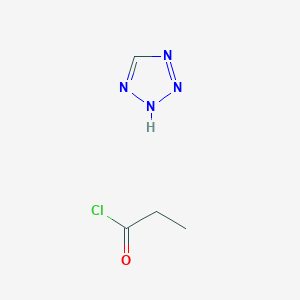
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
